molecular formula C9H9F3N2O4S B14654275 N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 53780-35-1

N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14654275
CAS No.: 53780-35-1
M. Wt: 298.24 g/mol
InChI Key: HSYCUSAQFAGTJB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound characterized by its unique structure, which includes a trifluoromethanesulfonamide group attached to a nitrophenyl ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,4-dimethyl-5-nitroaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonamide group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Reduction: The major product is 2,4-dimethyl-5-aminophenyl-1,1,1-trifluoromethanesulfonamide.

    Oxidation: Products include carboxylic acids or other oxidized derivatives of the methyl groups.

Scientific Research Applications

N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biochemical probes or inhibitors.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethyl-5-nitrophenyl)acetamide
  • 2,4-Dimethyl-5-nitroaniline
  • N-(2,4-Dimethyl-5-nitrophenyl)benzenesulfonamide

Uniqueness

N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where these properties can enhance drug-like characteristics.

Properties

IUPAC Name

N-(2,4-dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O4S/c1-5-3-6(2)8(14(15)16)4-7(5)13-19(17,18)9(10,11)12/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYCUSAQFAGTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510146
Record name N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53780-35-1
Record name N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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